molecular formula C15H19N3O2 B10818927 1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone

1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone

Cat. No.: B10818927
M. Wt: 273.33 g/mol
InChI Key: WOFHCVQMHGTWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI00036838 involves the condensation of 5-acetylindolin-2-one with 1-(2,2-dimethylhydrazineyl)propylidene. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of BI00036838 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

BI00036838 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

BI00036838 has a wide range of scientific research applications, including:

Mechanism of Action

BI00036838 exerts its effects by inhibiting the activity of DYRK1B, a kinase involved in various cellular processes. The compound binds to the active site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways and cellular functions regulated by DYRK1B, leading to altered cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    GW416981X: Another kinase inhibitor targeting cyclin-dependent kinases.

    THZ531: Inhibits cyclin-dependent kinases involved in transcription regulation.

    GW814408X: Targets aurora kinase C, involved in cell division.

    VE-822: Inhibits ataxia telangiectasia and Rad3-related protein kinase.

    CCT244747: Inhibits checkpoint kinase 1 and 2.

Uniqueness

BI00036838 is unique in its specificity for DYRK1B, making it a valuable tool for studying this particular kinase. Its distinct chemical structure and selective inhibition profile set it apart from other kinase inhibitors, providing insights into the role of DYRK1B in cellular processes .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone

InChI

InChI=1S/C15H19N3O2/c1-5-12(17-18(3)4)14-11-8-10(9(2)19)6-7-13(11)16-15(14)20/h6-8,16,20H,5H2,1-4H3

InChI Key

WOFHCVQMHGTWOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN(C)C)C1=C(NC2=C1C=C(C=C2)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.